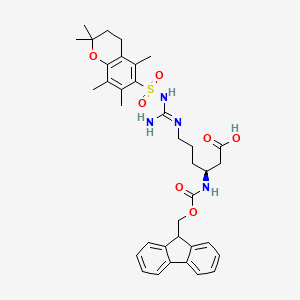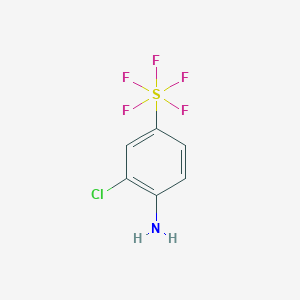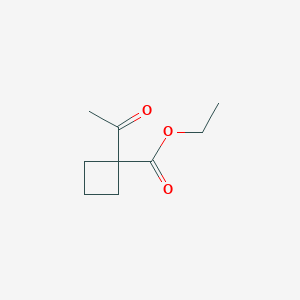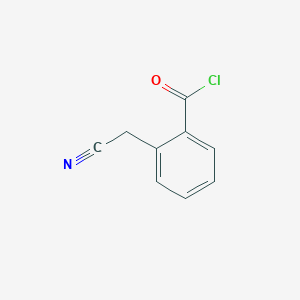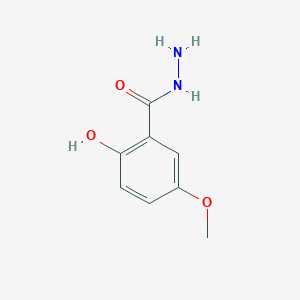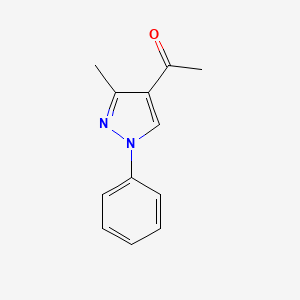
1-(3-méthyl-1-phényl-1H-pyrazol-4-yl)éthanone
Vue d'ensemble
Description
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C12H12N2O. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various protein kinases .
Mode of Action
It is known that the compound contains two nitrogen atoms, which reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
Similar compounds have been shown to affect pathways involving protein kinase .
Result of Action
Similar compounds have been shown to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Analyse Biochimique
Biochemical Properties
1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context of the reaction. Additionally, 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone has been shown to bind to certain proteins, altering their conformation and activity. These interactions can lead to changes in the biochemical pathways in which these proteins are involved .
Cellular Effects
The effects of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In some cell types, it has been found to influence cell signaling pathways, leading to altered gene expression and changes in cellular metabolism. For example, in cancer cells, 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. In other cell types, it may affect the production of reactive oxygen species, leading to oxidative stress and subsequent cellular damage .
Molecular Mechanism
At the molecular level, 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can interact with DNA, leading to changes in gene expression and potentially causing mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. In some cases, high doses of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone have been associated with toxic effects, such as liver damage and oxidative stress. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can influence metabolic flux and alter the levels of certain metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell. Once inside the cell, 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects. The localization and accumulation of the compound can influence its activity and function .
Subcellular Localization
The subcellular localization of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with DNA and modulate gene expression .
Méthodes De Préparation
The synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds, such as:
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds also exhibit antioxidant and anticancer activities but differ in their structural motifs and specific biological activities.
3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives: These derivatives are known for their bioactive properties, including antibacterial and antifungal activities.
The uniqueness of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Propriétés
IUPAC Name |
1-(3-methyl-1-phenylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-14(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLBGBYVVKEXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545190 | |
| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105223-85-6 | |
| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the typical reactivity of compounds like the pyrazole derivatives synthesized in this study?
A1: Pyrazoles, including those potentially yielding structures like 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, are known for their diverse reactivity. The presence of the nitrogen atoms in the pyrazole ring makes them capable of participating in various chemical reactions. For example:
- Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions, with substitutions often favored at the 4-position. [] This is important for introducing various functional groups to the pyrazole core.
- N-Alkylation: The nitrogen atoms in the pyrazole ring can react with alkylating agents to form N-alkylated derivatives. This modification can influence the compound's physicochemical properties and biological activity. []
- Coordination Chemistry: Pyrazoles can act as ligands to metal ions, forming coordination complexes. This property is exploited in various catalytic applications. []
Q2: How does the presence of the zinc chloride (ZnCl2) influence the reactions described in the paper?
A2: Zinc chloride (ZnCl2) likely acts as a Lewis acid catalyst in the reactions described. [] Its role is probably multifaceted:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


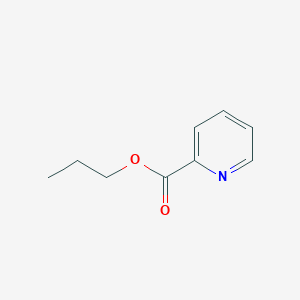
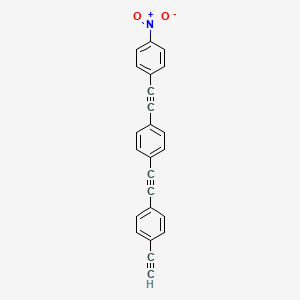

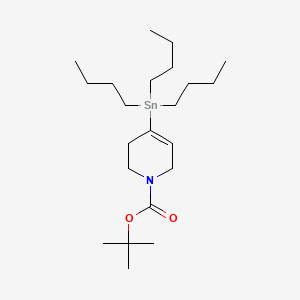
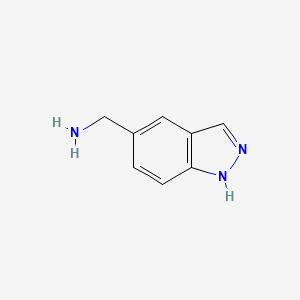

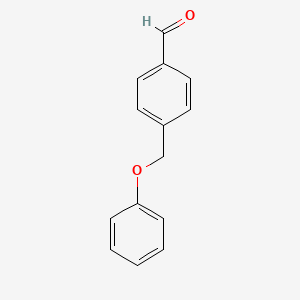

![(4'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1315369.png)
